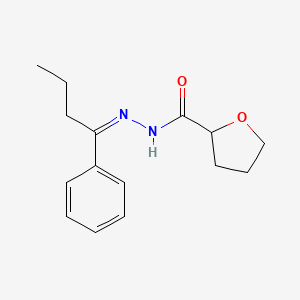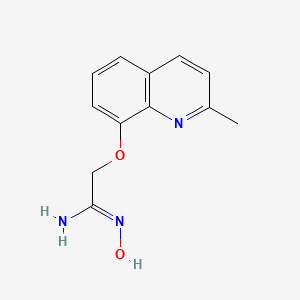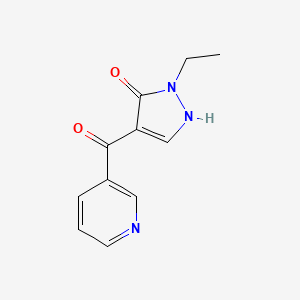![molecular formula C14H15N B12884156 1-Methyl-2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole CAS No. 89506-57-0](/img/structure/B12884156.png)
1-Methyl-2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole is a heterocyclic compound that belongs to the class of cyclopenta[b]pyrroles This compound is characterized by a fused ring system that includes a cyclopentane ring and a pyrrole ring The presence of a methyl group at the first position and a phenyl group at the second position further defines its structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole can be achieved through an Au(I)-catalyzed tandem reaction. This method involves the use of 1-(1-hydroxy-3-phenylprop-2-yn-1-yl)cyclobutanol and primary amines or ammonium acetate (NH4OAc) as starting materials. The reaction proceeds under moderate to good yields .
Industrial Production Methods: The use of column chromatography for purification is common in both laboratory and industrial settings .
化学反応の分析
Types of Reactions: 1-Methyl-2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups .
科学的研究の応用
1-Methyl-2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of new materials and as a precursor in organic synthesis
作用機序
The mechanism of action of 1-Methyl-2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
類似化合物との比較
- 2-Phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole
- 1-Ethyl-2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole
- 1-(4-Nitrophenyl)-2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole
Comparison: Compared to its analogs, 1-Methyl-2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole is unique due to the presence of the methyl group at the first position. This structural difference can influence its chemical reactivity and biological activity. For example, the methyl group may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
特性
CAS番号 |
89506-57-0 |
|---|---|
分子式 |
C14H15N |
分子量 |
197.27 g/mol |
IUPAC名 |
1-methyl-2-phenyl-5,6-dihydro-4H-cyclopenta[b]pyrrole |
InChI |
InChI=1S/C14H15N/c1-15-13-9-5-8-12(13)10-14(15)11-6-3-2-4-7-11/h2-4,6-7,10H,5,8-9H2,1H3 |
InChIキー |
ICCKJULWCPQHLE-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(CCC2)C=C1C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



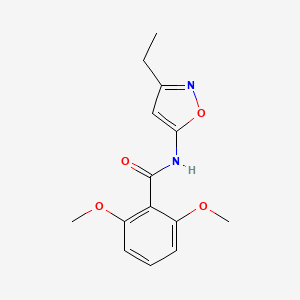
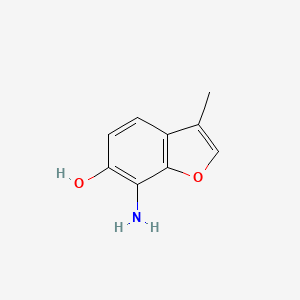
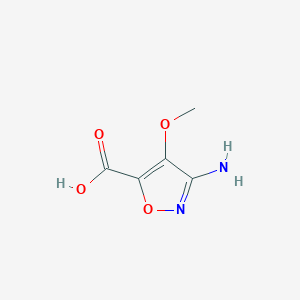
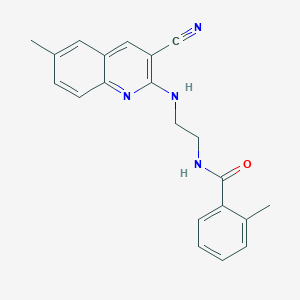

![1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12884099.png)
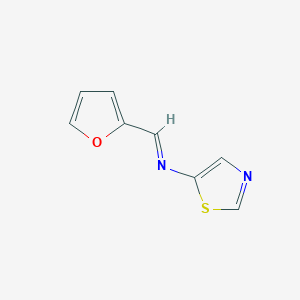
![2-(Carboxy(hydroxy)methyl)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12884111.png)

